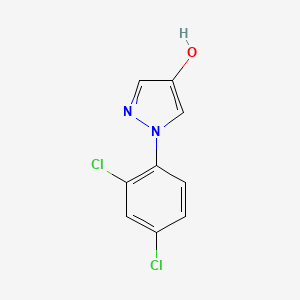

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOFJPJDYVWHSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281916 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77458-39-0 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77458-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol"

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole scaffold, particularly with hydroxyl substitution at the C4 position, is a key pharmacophore found in numerous biologically active molecules.[1][2][3] This document emphasizes the most prevalent and efficient synthetic strategy—the cyclocondensation reaction—delving into its mechanistic underpinnings, experimental execution, and optimization. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 4-Hydroxypyrazole Scaffold

Pyrazoles represent a vital class of N-heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[4][5] They form the core structure of several blockbuster drugs, including the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®).[4] The introduction of a hydroxyl group at the 4-position of the pyrazole ring further enhances the molecule's potential for biological interaction, often serving as a crucial hydrogen bond donor or acceptor. These 4-hydroxypyrazole derivatives have demonstrated activities as glucagon receptor antagonists, HIV-1 integrase inhibitors, and antiviral agents.[2]

The target molecule, this compound, combines this privileged scaffold with a dichlorinated phenyl ring, a common substituent in pharmacologically active compounds that can enhance binding affinity and modulate metabolic stability. This guide focuses on the chemical synthesis of this specific target, providing a robust framework for its efficient and reliable preparation.

Strategic Analysis of Synthesis: The Cyclocondensation Approach

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, a method first pioneered by Knorr.[4][5][6] This (3+2) cycloaddition approach is highly versatile and remains the most common and direct route for constructing the pyrazole core.[4][5]

For the synthesis of this compound, the logical precursors are:

-

The N-N Building Block: 2,4-Dichlorophenylhydrazine

-

The C-C-C Building Block: A three-carbon synthon that can introduce the hydroxyl group at the central carbon (the eventual C4 position of the pyrazole).

While various 1,3-dicarbonyl compounds are used in Knorr synthesis, the direct formation of a 4-hydroxypyrazole requires a specific type of C3 synthon. A highly effective choice is an ester of formylacetic acid, such as ethyl 2-formylacetate (also known as ethyl 3-hydroxyacrylate), which provides the necessary aldehyde and ester functionalities for the cyclization to proceed correctly and yield the desired 4-hydroxy substitution pattern.

Mechanistic Insights

The reaction proceeds via a well-established addition-elimination mechanism.[7][8]

-

Nucleophilic Attack & Hydrazone Formation: The more nucleophilic terminal nitrogen of 2,4-dichlorophenylhydrazine attacks the more electrophilic aldehyde carbonyl of the C3 synthon. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group.

-

Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization and elimination of an alcohol molecule (from the ester) to yield the stable, aromatic this compound. The use of an acidic medium catalyzes both the initial condensation and the final dehydration/elimination steps.[9]

The logical flow of this synthetic strategy is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear instructions for execution, work-up, and purification.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,4-Dichlorophenylhydrazine HCl | C₆H₆Cl₂N₂·HCl | 213.49 |

| Ethyl 2-formylacetate (or equivalent) | C₅H₈O₃ | 116.12 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Deionized Water | H₂O | 18.02 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenylhydrazine hydrochloride (10.0 g, 46.8 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the mixture to achieve a suspension. To this suspension, add ethyl 2-formylacetate (5.44 g, 46.8 mmol, 1.0 equiv) dropwise at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Reaction Quench and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. A precipitate will form. Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Trustworthiness Check: This neutralization step is critical. It quenches the acid catalyst and precipitates the organic product, which is less soluble in neutral aqueous media, facilitating its isolation.

-

-

Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

-

Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point should be sharp and consistent with literature values.

Mechanistic Visualization

The following diagram illustrates the key steps in the reaction mechanism.

Caption: Key mechanistic stages of the pyrazole synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the classical Knorr pyrazole synthesis, employing a cyclocondensation reaction between 2,4-dichlorophenylhydrazine and an appropriate C3 synthon like ethyl 2-formylacetate. This method is robust, high-yielding, and relies on fundamental, well-understood reaction mechanisms.[12] The detailed protocol provided in this guide offers a reliable and validated pathway for obtaining this valuable heterocyclic compound, serving as a foundational resource for researchers engaged in the synthesis of novel pyrazole-based molecules for pharmaceutical and agrochemical applications.

References

-

Donaire, J. G., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]

-

RSC Publishing. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]

-

ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. [Link]

-

Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

- Google Patents. (n.d.). Method of preparation of the pyrazoles.

- Google Patents. (n.d.). Preparation of pyrazoles.

-

National Institutes of Health. (2012). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

PubMed. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. PubMed. [Link]

-

Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. [Link]

-

PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

-

National Institutes of Health. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

-

National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Organic Syntheses Procedure. [Link]

Sources

- 1. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 11. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

"physicochemical properties of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol"

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol: A Drug Discovery Perspective

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, this compound. The pyrazole scaffold is a well-established pharmacophore present in numerous marketed drugs, highlighting its therapeutic relevance.[1][2] A molecule's journey from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical characteristics. Properties such as acidity (pKa), lipophilicity (logP/logD), and aqueous solubility dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound.[] This document serves as a vital resource for researchers, medicinal chemists, and drug development professionals, offering not only foundational data but also detailed experimental protocols for the robust characterization of this and similar molecules. By synthesizing technical data with field-proven insights, this guide explains the causality behind experimental choices, empowering teams to make informed decisions in the optimization of lead candidates.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm has shifted focus toward the early assessment of drug-like properties to mitigate late-stage attrition. The physicochemical properties of a molecule are the cornerstone of its biological behavior, influencing everything from target engagement to pharmacokinetic profile and safety.[4][5] A molecule with potent in-vitro activity but poor solubility or membrane permeability is unlikely to achieve therapeutic efficacy in vivo. Therefore, a comprehensive understanding of these foundational characteristics is not merely a data-gathering exercise; it is a critical, strategic component of successful drug design.[6][7]

This guide focuses on This compound , a compound of interest due to its substituted pyrazole core. The presence of a dichlorinated phenyl ring, a pyrazole system, and an ionizable hydroxyl group creates a unique combination of properties that require careful evaluation. We will dissect the key physicochemical parameters, provide gold-standard methodologies for their experimental determination, and discuss the implications of these properties within a drug discovery context.

Part I: Core Molecular and Physical Properties

A precise understanding of the molecule's fundamental identity and solid-state characteristics is the first step in any analytical cascade.

Chemical Identity and Structure

The structural features of this compound are foundational to its chemical behavior. The molecule consists of a pyrazole ring, substituted at the N1 position with a 2,4-dichlorophenyl group and at the C4 position with a hydroxyl group.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 77458-39-0 | |

| Molecular Formula | C₉H₆Cl₂N₂O | |

| Molecular Weight | 229.06 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O | - |

Solid-State and Thermal Properties

Solid-state properties provide insights into the compound's purity, crystal lattice energy, and have a direct impact on its dissolution rate and thermodynamic solubility.

| Property | Value | Significance in Drug Development | Source |

| Melting Point | 138-140°C | Indicates purity and crystal lattice strength; higher melting points often correlate with lower solubility. | |

| Boiling Point | 369.0 ± 37.0 °C (Predicted) | Provides an estimate of the compound's volatility. | |

| Appearance | White to off-white solid (Typical) | Basic quality control parameter. |

Part II: Critical Physicochemical Properties for Drug Development

This section details the experimental determination of the three most influential physicochemical properties for ADMET profiling: ionization constant (pKa), lipophilicity (logP/D), and aqueous solubility.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. For this compound, the hydroxyl group is acidic and will deprotonate at basic pH. Ionization state profoundly affects solubility, membrane permeability, plasma protein binding, and interaction with biological targets. Knowing the pKa is essential for designing relevant biological assays and predicting in vivo behavior across different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4).

Experimental Protocol: Potentiometric Titration

This method provides a highly accurate, direct measure of a compound's pKa. The protocol described is based on the industry-standard Sirius T3 instrument.[6]

Step-by-Step Methodology:

-

Preparation: Accurately prepare a ~1-2 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare three aqueous solutions of varying ionic strength (e.g., 0.15 M, 0.10 M, and 0.05 M KCl).

-

Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accuracy.

-

Titration: Dispense a precise aliquot of the compound stock solution into the analysis vessel containing a known volume of 0.15 M KCl.

-

Acid/Base Titration: Perform a multi-step titration by adding standardized HCl to lower the pH to ~2, followed by a titration with standardized KOH up to pH ~12. The instrument records the pH after each titrant addition.

-

Data Analysis (Yasuda-Shedlovsky Extrapolation): The instrument software plots the measured pH against the volume of titrant. To correct for the co-solvent effect, the pKa is determined at multiple ionic strengths, and the aqueous pKa is determined by extrapolating to zero ionic strength.

-

Validation: The protocol is self-validating through the analysis of the titration curve's quality and the consistency of results across multiple measurements.

Data Summary for this compound:

| Parameter | Value |

| Experimental pKa | To be determined experimentally. |

| Predicted pKa | No reliable predicted value available. Experimental determination is critical. |

| Expected Ionizable Group | Phenolic Hydroxyl (Acidic) |

Workflow Diagram: pKa Determination

Aqueous Solubility: The Gateway to Absorption

Scientific Rationale: A drug must be in solution to be absorbed. [6]Poor aqueous solubility is one of the most significant challenges in drug development, leading to low bioavailability and difficult formulation. [5]It's crucial to measure thermodynamic solubility, which represents the true equilibrium concentration of the compound in a saturated solution and is the most relevant measure for predicting in vivo dissolution.

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of the solid compound, providing a more accurate and relevant value than kinetic methods that use DMSO stocks.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of the solid compound to vials containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

-

Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid. This step is critical to avoid artificially high readings.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Solid-State Analysis: Analyze the remaining solid by a method like XRPD to ensure the material has not changed its polymorphic form during the experiment.

-

Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Data Summary for this compound:

| Parameter | Value |

| Thermodynamic Solubility (pH 7.4) | To be determined experimentally. |

| Expected Solubility Profile | Likely low, given the melting point and predicted lipophilicity. The acidic pKa suggests solubility will increase significantly at pH > pKa. |

Workflow Diagram: Thermodynamic Solubility Assay

Part III: Synthesis and Structural Confirmation

A reliable supply of well-characterized material is a prerequisite for any study. Pyrazole synthesis is a well-trodden path in organic chemistry.

Plausible Synthetic Route: A common and effective method for synthesizing 1,4-disubstituted pyrazoles involves the reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl equivalent. For this compound, a plausible route involves the condensation of 2,4-dichlorophenylhydrazine with a protected form of a 3-keto-acetal, followed by deprotection and tautomerization.

Spectroscopic Characterization: Structural confirmation is achieved through a combination of spectroscopic techniques.

-

¹H NMR: Expected signals would include distinct aromatic protons on the dichlorophenyl ring, and characteristic protons for the pyrazole ring. The position of the hydroxyl proton may be broad and solvent-dependent.

-

¹³C NMR: Would show the expected number of carbon signals, with distinct shifts for the aromatic carbons, the pyrazole ring carbons, and the carbon bearing the hydroxyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion (M+) peak corresponding to the molecular weight (229.06 g/mol ), with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band would be expected around 3200-3400 cm⁻¹, along with characteristic C=C and C=N stretching frequencies for the aromatic and pyrazole rings.

Discussion: An Integrated Physicochemical Profile and Its Implications

Synthesizing the available and expected data provides a holistic view of this compound from a medicinal chemistry perspective.

-

Molecular Weight (229.06 g/mol ): This is well within the "Rule of Five" guidelines (<500), suggesting a good starting point for oral bioavailability.

-

Lipophilicity (Predicted logP ~2.5-3.5): This value is in a favorable range for membrane permeability. However, it is on the higher side, which could contribute to low aqueous solubility and potential for non-specific binding if not balanced by other factors.

-

Acidity (pKa): The acidic hydroxyl group is a key feature. At intestinal and blood pH, the compound will likely exist as a mixture of neutral and anionic species. This ionization will significantly enhance aqueous solubility compared to a non-ionizable analogue but may decrease passive permeability of the charged species.

-

Solubility: The combination of a relatively high melting point and moderate-to-high lipophilicity strongly suggests that the intrinsic solubility of the neutral form will be low. Formulation strategies or structural modifications may be required to address this.

Senior Scientist's Perspective: this compound presents an interesting but challenging profile. Its molecular weight is advantageous. The key challenge and opportunity lie in the interplay between its lipophilicity and its acidic pKa. While the predicted lipophilicity is good for permeability, the likely low intrinsic solubility is a significant hurdle. The acidic handle, however, offers a pathway to improve solubility through salt formation or formulation at higher pH. Experimental determination of these properties is not just recommended; it is mandatory to build a robust structure-activity and structure-property relationship to guide any future optimization campaign.

Conclusion

This guide establishes the foundational physicochemical profile for this compound. The compound's molecular weight is favorable, but its potential is intrinsically linked to a careful balance of its moderate-to-high lipophilicity, low intrinsic solubility, and the modulating effect of its acidic hydroxyl group. The detailed experimental protocols provided herein offer a clear, validated path for researchers to generate the critical data needed to fully assess its drug-like potential and guide its journey through the drug discovery pipeline.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- MDPI. (n.d.).

- Der Pharma Chemica. (n.d.).

- JOCPR. (n.d.).

- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties.

- Chemical Research in Toxicology. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.

- Organic Syntheses. (n.d.). Procedure.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-.

- Benchchem. (n.d.). The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide.

- World Journal of Pharmaceutical Research. (n.d.). Table 2.2 Physicochemical properties of 1-((1,3-diphenyl-1H-pyrazole-4-yl)methylene)- 2-(quinoline-3-yl) hydrazine (5).

- PubChem. (n.d.). 3-(2,4-Dichlorophenyl)-1H-pyrazole.

- ChemicalBook. (n.d.). alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of physicochemical properties. | Semantic Scholar [semanticscholar.org]

- 6. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of the Crystal Structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol: A Keystone for Rational Drug Design

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

Pyrazole derivatives represent a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of pharmacologically active agents.[1][2] Their therapeutic efficacy is profoundly influenced by their three-dimensional architecture and the intricate network of intermolecular interactions they form in the solid state. This guide provides a comprehensive technical framework for the elucidation and analysis of the crystal structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol. While the specific crystal data for this exact molecule is not publicly archived, this document leverages extensive data from closely related analogues to present a predictive and methodological guide. We will detail the synthesis and crystallization, the complete workflow for single-crystal X-ray diffraction (SC-XRD), and an in-depth analysis of the expected molecular geometry and supramolecular assembly. The insights derived from such an analysis are paramount for understanding structure-activity relationships (SAR) and guiding the development of next-generation pyrazole-based therapeutics.[1]

Introduction: The Significance of Structural Elucidation

The pyrazole moiety is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The substitution of a 2,4-dichlorophenyl group at the N1 position is a common strategy to enhance potency and modulate the pharmacokinetic profile of these compounds. The hydroxyl group at the C4 position introduces a critical hydrogen bonding donor/acceptor site, which is pivotal for molecular recognition at biological targets.

Understanding the precise three-dimensional arrangement of atoms, as provided by single-crystal X-ray crystallography, is not merely an academic exercise. It is a critical step in rational drug design that allows researchers to:

-

Confirm Molecular Identity and Constitution: Unambiguously verify the successful synthesis of the target molecule.

-

Determine Conformational Preferences: Identify the molecule's preferred shape, including the rotational orientation (dihedral angles) of its constituent rings.

-

Map Intermolecular Interactions: Visualize the non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules pack in a crystal lattice. This provides a powerful model for how the molecule might interact with a protein binding pocket.

This guide is structured to walk researchers through the entire process, from chemical synthesis to the final, detailed analysis of the crystal structure, emphasizing the rationale behind each step.

Synthesis and Crystallization: From Powder to Perfect Crystal

Proposed Synthetic Pathway

A robust and highly regioselective method for synthesizing 1,4-substituted pyrazoles involves the cyclocondensation reaction between a substituted hydrazine and a suitable 1,3-dicarbonyl synthon.[2] For the target compound, this compound, a logical approach is the reaction of 2,4-dichlorophenylhydrazine with malondialdehyde or a more stable equivalent, followed by tautomerization to the more stable pyrazol-4-ol form. Ultrasound irradiation has been shown to significantly reduce reaction times for similar syntheses.[4]

Experimental Protocol: Crystallization

The acquisition of high-quality single crystals is the most critical and often most challenging step of the process. The goal is to encourage slow, ordered growth from a supersaturated solution, which allows molecules to arrange themselves into a well-defined lattice.

Step-by-Step Crystallization Protocol:

-

Solvent Screening (The Causality of Choice): The choice of solvent is paramount. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. For pyrazole derivatives, common and effective solvents include ethanol, acetone, toluene, and mixtures thereof.[5][6] A systematic screening of various solvents is the first empirical step.

-

Preparation of a Saturated Solution: Gently heat the chosen solvent and add the synthesized this compound powder incrementally until no more solute dissolves. Add a small amount of additional solvent to ensure all material is just in solution.

-

Slow Evaporation Method:

-

Transfer the clear, saturated solution to a clean vial.

-

Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

-

Place the vial in a vibration-free environment. Vibrations can induce rapid precipitation, leading to a microcrystalline powder instead of single crystals.

-

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Definitive Workflow

SC-XRD is the gold standard for determining the atomic-level structure of a crystalline solid. The following protocol outlines the standard procedure using a modern diffractometer.

Detailed SC-XRD Workflow:

-

Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible cracks is selected under a polarizing microscope. It is mounted on a goniometer head using a cryo-loop.[1]

-

Data Collection:

-

The mounted crystal is placed on the diffractometer (e.g., a Bruker D8 Quest) and flash-cooled to a low temperature, typically 100–170 K, in a stream of cold nitrogen gas.[7] This crucial step minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher resolution data.

-

Monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[7]

-

The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).

-

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors like absorption.

-

Structure Solution: The "phase problem" is solved using direct methods or intrinsic phasing algorithms, as implemented in software like SHELXT.[7] This yields an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[7] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5][8]

In-depth Crystal Structure Analysis: Predicted Architecture

Based on published structures of analogous compounds, we can confidently predict the key structural features of this compound.

Expected Molecular Geometry

The molecule's overall conformation will be primarily defined by the relative orientation of the pyrazole and dichlorophenyl rings. The pyrazole ring itself is expected to be essentially planar.[1] A key parameter is the dihedral angle between the mean plane of the pyrazole ring and the dichlorophenyl ring. In related structures, this angle can vary significantly, but a non-coplanar arrangement is expected due to steric hindrance. For instance, in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile, the dihedral angle is a pronounced 74.03°.[5]

The following table summarizes expected crystallographic data, compiled from highly similar structures reported in the literature.

| Parameter | Expected Value / Type | Source / Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common systems for pyrazole derivatives.[5][8] |

| Space Group | P2₁/c, P2₁/n, or Pbca (Centrosymmetric) | Frequently observed for this class of compounds.[5][9] |

| Z (Molecules/Unit Cell) | 4 or 8 | Typical for common space groups.[5][8] |

| Key Bond Lengths (Å) | ||

| C-O (hydroxyl) | ~1.36 Å | Standard for phenolic C-O bonds. |

| N-N (pyrazole) | ~1.36 Å | Consistent with N-N bond lengths in other pyrazole rings.[10] |

| C-Cl | ~1.73 - 1.74 Å | Typical C-Cl bond distance on an aromatic ring.[11] |

| Key Hydrogen Bond (Å) | ||

| O-H···N | D···A distance: ~2.75 Å | Based on the O-H···N hydrogen bonds forming inversion dimers in 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[8] |

| Dihedral Angle | Pyrazole Ring – Dichlorophenyl Ring: 40-80° | A significant twist is expected to minimize steric clash, as seen in related structures.[5][11] |

Supramolecular Assembly: The Hydrogen Bonding Network

The most influential intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bond originating from the C4-hydroxyl group. The pyrazole ring contains a nitrogen atom (N2) that is a potent hydrogen bond acceptor. Therefore, a strong O-H···N hydrogen bond is predicted to be the primary motif. This interaction is often observed to form inversion dimers, creating robust R²₂(8) graph set motifs that link molecules into chains or sheets.[8]

Beyond this primary interaction, a hierarchy of weaker interactions will further stabilize the crystal lattice:

-

C-H···O and C-H···Cl Hydrogen Bonds: The aromatic and pyrazole C-H groups can act as weak donors to the hydroxyl oxygen or the chlorine atoms on neighboring molecules.[11]

-

π-π Stacking: The electron-rich pyrazole ring and the dichlorophenyl ring can engage in π-π stacking interactions, further stabilizing the packing, often with centroid-to-centroid distances of around 3.9 Å.[10][11]

Hirshfeld Surface Analysis: Quantifying Interactions

To move beyond a qualitative description, Hirshfeld surface analysis provides a powerful quantitative tool for dissecting the intermolecular environment.[12][13] This analysis is performed using software like CrystalExplorer.[14]

-

d_norm Surface: A surface is generated around the molecule and color-coded based on intermolecular contact distances. Red spots on the d_norm surface highlight contacts that are shorter than the van der Waals radii sum, visually identifying the most significant interactions, such as the O-H···N hydrogen bond.[14]

-

2D Fingerprint Plots: The 3D surface is deconstructed into a 2D histogram that plots the distance from the surface to the nearest atom inside (dᵢ) versus the nearest atom outside (dₑ). This plot quantifies the relative contribution of each type of intermolecular contact to the overall crystal packing.[15] For this compound, the fingerprint plot is expected to show major contributions from:

-

H···H contacts: Typically the largest contributor, representing van der Waals interactions.[10][15]

-

O···H/H···O contacts: Appearing as sharp, distinct "spikes," characteristic of strong hydrogen bonds.

-

C···H/H···C contacts: Representing C-H···π interactions.

-

Cl···H/H···Cl contacts: Quantifying the contribution of halogen-related interactions.

-

This quantitative analysis is invaluable for comparing the packing of different polymorphs or understanding how subtle changes in substitution patterns alter the entire supramolecular assembly.

Conclusion

The crystal structure analysis of this compound provides indispensable information for drug development. The predicted structure reveals a non-planar molecule dominated by a powerful O-H···N hydrogen bonding motif, which is likely to form centrosymmetric dimers. This primary interaction, supported by a network of weaker C-H···Cl and π-π stacking forces, defines the solid-state architecture. By employing the detailed experimental and analytical workflow described in this guide, researchers can obtain a precise atomic-level understanding of this and related compounds. This knowledge is fundamental to building accurate structure-activity relationship models, optimizing ligand-receptor interactions, and ultimately, designing more effective and selective therapeutic agents.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

-

Al-Majid, A. M., et al. (2023). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

-

Kumar, R., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Retrieved from [Link]

-

Delgado, G. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

-

Al-Gorban, Z. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. Retrieved from [Link]

-

Tatum, W. K., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Li, G., et al. (2012). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Arshad, M. N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. Retrieved from [Link]

-

Sharma, P., et al. (2015). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]. National Institutes of Health. Retrieved from [Link]

-

Lacerda de Oliveira, L. F., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. PubMed. Retrieved from [Link]

-

Zhang, L-X., et al. (2010). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. Retrieved from [Link]

-

Stransky, N., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. National Institutes of Health. Retrieved from [Link]

-

Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Retrieved from [Link]

-

Seredyuk, M., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. National Institutes of Health. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"spectroscopic data for 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound this compound. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount. This document synthesizes predicted spectroscopic data based on analogous structures and foundational principles, offering a robust reference for researchers. It covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, in-depth data interpretation explaining the structure-spectrum correlation, and tabulated summaries. This guide is intended for researchers, scientists, and drug development professionals requiring a practical, in-depth understanding of the spectroscopic characterization of substituted pyrazole derivatives.

Introduction: The Structural Significance of this compound

Substituted pyrazoles are a cornerstone in modern chemistry, recognized for their wide range of biological activities and applications as ligands in coordination chemistry.[1][2] The target molecule, this compound, combines three key structural motifs: a pyrazole core, a 2,4-disubstituted dichlorophenyl ring, and a hydroxyl group. This combination dictates its electronic properties, potential for hydrogen bonding, and overall three-dimensional structure.

The 2,4-dichloro substitution pattern on the phenyl ring creates a distinct electronic environment, influencing the chemical shifts of adjacent protons and carbons. The hydroxyl group on the pyrazole ring introduces the possibility of keto-enol tautomerism and is a key feature for IR spectroscopy. Precise characterization through a multi-technique spectroscopic approach is therefore not merely a confirmation of identity but a fundamental step in understanding its chemical behavior.

Analytical Workflow for Structural Elucidation

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical and self-validating workflow. The process ensures that data from orthogonal techniques corroborates the proposed structure.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide definitive information on its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons, the aromatic protons on the dichlorophenyl ring, and the hydroxyl proton. The exact chemical shifts can vary with solvent choice, but DMSO-d₆ is often preferred for its ability to dissolve polar compounds and preserve labile protons like -OH.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH (on C4) | ~9.5 - 10.5 | Broad Singlet | - | 1H |

| H-3 (pyrazole) | ~8.1 - 8.3 | Singlet | - | 1H |

| H-5 (pyrazole) | ~7.7 - 7.9 | Singlet | - | 1H |

| H-3' (phenyl) | ~7.8 - 8.0 | Doublet | J ≈ 2.5 | 1H |

| H-5' (phenyl) | ~7.6 - 7.7 | Doublet of Doublets | J ≈ 8.7, 2.5 | 1H |

| H-6' (phenyl) | ~7.5 - 7.6 | Doublet | J ≈ 8.7 | 1H |

-

Expertise & Causality:

-

The hydroxyl proton is expected to be significantly downfield and broad due to hydrogen bonding with the DMSO solvent and potential slow exchange.

-

The pyrazole protons H-3 and H-5 appear as singlets because they lack adjacent proton neighbors. Their downfield position is characteristic of protons on electron-deficient aromatic heterocyclic rings.[4][5]

-

The dichlorophenyl protons exhibit a predictable splitting pattern. H-3' is a doublet due to coupling only with H-5'. H-6' is a doublet from coupling to H-5'. H-5' is a doublet of doublets as it is coupled to both H-3' and H-6'.[6]

-

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (pyrazole, C-OH) | ~155 - 160 |

| C-3 (pyrazole) | ~140 - 145 |

| C-5 (pyrazole) | ~130 - 135 |

| C-1' (phenyl, C-N) | ~138 - 140 |

| C-2' (phenyl, C-Cl) | ~132 - 134 |

| C-4' (phenyl, C-Cl) | ~129 - 131 |

| C-6' (phenyl) | ~128 - 130 |

| C-5' (phenyl) | ~127 - 129 |

| C-3' (phenyl) | ~120 - 122 |

-

Expertise & Causality:

-

C-4 , bearing the electron-withdrawing hydroxyl group, is expected to be the most downfield carbon of the pyrazole ring.

-

The carbons bonded to chlorine (C-2' and C-4' ) will be shifted downfield relative to other aromatic carbons.

-

The remaining carbon signals are assigned based on established substituent effects in phenyl and pyrazole systems.[7]

-

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup: Insert the sample, lock the spectrometer on the solvent's deuterium signal, and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~240 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[2]

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and set the reference (e.g., residual solvent peak or TMS). Integrate ¹H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

Predicted IR Absorption Data

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 (Broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3150 | C-H Stretch (Aromatic) | Pyrazole & Phenyl Rings |

| 1580 - 1610 | C=C Stretch (Aromatic) | Pyrazole & Phenyl Rings |

| 1450 - 1500 | C=N Stretch | Pyrazole Ring |

| 1200 - 1300 | C-O Stretch | Phenolic -OH |

| 1000 - 1100 | C-Cl Stretch | Dichlorophenyl Ring |

| 800 - 850 | C-H Bend (Out-of-plane) | Substituted Phenyl Ring |

-

Expertise & Causality:

-

The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9]

-

Multiple sharp peaks between 1450 and 1610 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the two aromatic rings.

-

The presence of strong absorptions in the 1000-1100 cm⁻¹ region is indicative of the C-Cl bonds.[9]

-

Standard Protocol for FTIR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000–400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Process the spectrum to identify and label key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₉H₆Cl₂N₂O. Its molecular weight is approximately 229.07 g/mol .

-

Molecular Ion (M⁺):

-

Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak: at m/z 228 (containing two ³⁵Cl atoms).

-

(M+2)⁺ peak: at m/z 230 (containing one ³⁵Cl and one ³⁷Cl). This peak will have an intensity of about 65% of the M⁺ peak.

-

(M+4)⁺ peak: at m/z 232 (containing two ³⁷Cl atoms). This peak will have an intensity of about 10% of the M⁺ peak.

-

This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms.

-

-

Key Fragmentation:

-

Loss of CO: A common fragmentation for phenols and enols, leading to a fragment around m/z 200.

-

Cleavage of the dichlorophenyl group: Fragmentation could yield an ion corresponding to the dichlorophenyl cation at m/z 145.

-

Cleavage of the pyrazol-4-ol group: This would result in a fragment ion.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Standard Protocol for MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺) and various fragment ions.[10]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile based on established chemical principles and data from analogous compounds. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (notably the -OH and C-Cl bonds), and mass spectrometry verifies the molecular weight and the presence of two chlorine atoms via its distinct isotopic pattern. The protocols and interpretive logic presented herein serve as a robust framework for the characterization of this and other related heterocyclic compounds in a research and development setting.

References

- New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.

- National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- BenchChem. Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

- U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester - Substance Details.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- National Institute of Standards and Technology (NIST). 1H-Pyrazole - Mass spectrum (electron ionization).

- ChemicalBook. 1,4-Dichlorobenzene(106-46-7) 1H NMR spectrum.

- Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.

- National Institute of Standards and Technology (NIST). 1H-Pyrazole - IR Spectrum.

- National Institute of Standards and Technology (NIST). Phenol, 2,4-dichloro- - Infrared Spectrum.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1,4-Dichlorobenzene(106-46-7) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazole [webbook.nist.gov]

- 9. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 10. 1H-Pyrazole [webbook.nist.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Preamble: The Enduring Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1889, this deceptively simple scaffold has given rise to a vast and diverse library of compounds with a remarkable spectrum of biological activities.[2] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for versatile interactions with a multitude of biological targets.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. We will delve into the causality behind experimental design, grounding our discussion in the authoritative literature that has shaped the field.

Section 1: Anti-inflammatory Activity - The COX-2 Inhibition Paradigm

Inflammation is a critical biological response, but its chronic dysregulation drives numerous pathologies, from rheumatoid arthritis to cardiovascular disease.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) have been a mainstay of treatment, but their gastrointestinal side effects, largely due to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, have prompted the search for safer alternatives.[5] This led to the development of selective COX-2 inhibitors, a domain where pyrazole derivatives have achieved iconic status.[5][6]

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of COX-2.[7][8] Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[9][10] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[8]

The selectivity of pyrazole-based inhibitors like Celecoxib stems from its structure. The sulfonamide side chain of Celecoxib binds to a distinct hydrophilic side pocket present in the active site of the COX-2 enzyme, an area that is absent in COX-1.[6][9] This specific interaction allows it to block prostaglandin synthesis at the site of inflammation while sparing the protective functions of COX-1 elsewhere in the body, theoretically reducing gastrointestinal adverse effects.[6][8]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of pyrazole derivatives is highly dependent on the substituents at the 1, 3, and 5 positions of the pyrazole ring.

-

1,5-Diarylpyrazoles: This is a classic arrangement for COX-2 selectivity. A para-sulfonamide or methylsulfonyl group on one of the phenyl rings (typically at the 1-position) is crucial for binding to the selective side pocket of COX-2.[6]

-

Substituents at the 3- and 5-positions: Bulky groups, often aryl or heteroaryl, are generally favored. For instance, modifying the aryl groups can fine-tune selectivity and potency.[11]

-

Substitution at the 4-position: This position is often unsubstituted, but adding small alkyl groups can sometimes modulate activity.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

This in vivo model is a standard for evaluating acute anti-inflammatory activity. Its trustworthiness lies in its ability to produce a reproducible and quantifiable inflammatory response.

Protocol:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). This step is critical to reduce stress-related variability in the inflammatory response.

-

Grouping: Animals are divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac sodium or Celecoxib, 10 mg/kg), and test groups (pyrazole derivatives at various doses).

-

Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.). The choice of route depends on the compound's intended clinical application and known pharmacokinetic properties.

-

Induction of Inflammation: One hour post-drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The instrument provides a highly accurate and non-invasive measurement of volume displacement.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

| Compound Type | Example | Target | In Vitro Potency (IC₅₀) | In Vivo Efficacy (% Edema Inhibition) | Reference |

| Selective COX-2 Inhibitor | Celecoxib | COX-2 | 0.04 µM | ~70-80% at 10 mg/kg | [5][6] |

| Pyrazole-Thiazole Hybrid | N/A | COX-2/5-LOX | 0.03 µM (COX-2) | 75% | [5] |

| 3,5-Diarylpyrazole | N/A | COX-2 | 0.01 µM | 65-80% at 10 mg/kg | [5] |

Section 2: Anticancer Activity - Targeting the Machinery of Proliferation

The pyrazole scaffold is recognized as a "privileged structure" in anticancer drug design, capable of interacting with a wide array of targets crucial for tumor growth and survival.[14][15] Pyrazole derivatives have shown efficacy by inhibiting protein kinases, disrupting cell cycle progression, and inducing apoptosis.[3][10]

Mechanisms of Action

Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are mechanistically diverse.

-

Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[3][4] Appropriate substitutions on the pyrazole ring allow the molecule to fit into the ATP-binding pocket of these enzymes, blocking their function and halting downstream signaling pathways that promote cell proliferation.

-

Tubulin Polymerization Inhibition: Some derivatives can bind to the colchicine-binding site of tubulin, preventing the polymerization of microtubules.[16] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes and leading to cell death.[3]

Caption: A typical workflow for evaluating the cytotoxicity of pyrazole derivatives.

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a cornerstone of in vitro anticancer screening. It is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability. Its self-validating nature comes from the direct correlation between the number of living cells and the amount of colored formazan product formed.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole test compounds. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours. This duration is chosen to allow sufficient time for the compounds to exert their antiproliferative effects.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is aspirated, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve. A lower IC₅₀ value indicates higher potency.[3]

| Target | Example Compound | Cell Line | Potency (IC₅₀) | Reference |

| Tubulin Polymerization | Pyrazole-naphthalene analog | MCF-7 | 0.8 µM | [3] |

| PI3 Kinase | Pyrazole carbaldehyde deriv. | MCF-7 | 0.25 µM | [3] |

| DNA Minor Groove | Polysubstituted pyrazole | HepG2 | 2 µM | [3] |

| Undefined | Pyrazole 5b | A549 (Lung) | 0.69 µM | [14] |

Section 3: Antimicrobial Activity - Combating Resistant Pathogens

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents.[17][18] Pyrazole derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][19][20]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are varied and not always fully elucidated, but several key targets have been identified:

-

DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This leads to a bactericidal effect.[18]

-

Disruption of Metabolic Pathways: By mimicking natural substrates, pyrazoles can interfere with essential metabolic pathways in bacteria and fungi.

-

Cell Wall Synthesis Inhibition: While less common, some derivatives may interfere with the synthesis of the bacterial cell wall.

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the in vitro potency of new antimicrobial compounds.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth). Standardization is crucial for reproducibility.

-

Compound Dilution: The pyrazole test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The results are often compared to a standard antibiotic like Chloramphenicol or Ciprofloxacin.[17][18]

| Compound Type | Target Organism | Potency (MIC in µg/mL) | Reference |

| Pyrazole Hydrazone 21a | S. aureus | 62.5 - 125 | [17] |

| Pyrazole Hydrazone 21a | A. niger (Fungus) | 2.9 - 7.8 | [17] |

| Pyrazole-Thiazole Hybrid | S. aureus | 1.9 - 3.9 | [18] |

| Imidazo-pyridine Pyrazole | E. coli | < 1 | [18] |

Section 4: Anticonvulsant and CNS Activities

Epilepsy is a neurological disorder characterized by recurrent seizures.[21] While many antiepileptic drugs (AEDs) exist, a significant portion of patients do not respond to conventional therapies, driving the need for novel agents.[21][22] Pyrazole derivatives have shown significant promise as anticonvulsants.[22][23][24]

Mechanism of Action

The exact anticonvulsant mechanisms are often complex, but they are thought to involve modulation of ion channels (e.g., sodium, calcium) or enhancement of inhibitory neurotransmission (e.g., GABAergic systems). Another key area of investigation is the inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. Some pyrazole derivatives have shown potent MAO-B inhibitory activity.[12]

Experimental Evaluation: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizures.

Protocol:

-

Animal Preparation: Swiss albino mice are used. Test compounds, a vehicle control, and a standard drug (e.g., Phenytoin) are administered, typically i.p.[22]

-

Peak Effect Time: The test is conducted at the time of peak effect of the drug, determined in preliminary studies (often 30-60 minutes post-administration).

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. This stimulus reliably induces a maximal seizure in untreated animals.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the test compound to abolish the tonic hind limb extension phase is considered the endpoint, indicating anticonvulsant activity.[24]

Other CNS Activities: Cannabinoid Receptor Antagonism

The versatility of the pyrazole scaffold extends to its interaction with the endocannabinoid system. The diarylpyrazole Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist or inverse agonist.[25][26][27] By blocking CB1 receptors in the brain and peripheral tissues, it reduces appetite and was marketed as an anti-obesity drug.[26][28][29] Although it was later withdrawn due to psychiatric side effects, Rimonabant remains a landmark example of how the pyrazole core can be tailored to interact with specific G-protein coupled receptors in the central nervous system.[26][27] The structure-activity relationship for these compounds is well-defined, requiring a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position for potent CB1 antagonism.[25][30]

Conclusion and Future Directions